Cas no 333443-04-2 (2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide)
2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-iodo-N-(4-{[(4-methylpyrimidin-2-yl)amino]sulfonyl}phenyl)benzamide
- 2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide
- STL261079
- Oprea1_055584
- 333443-04-2
- 2-iodo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- AKOS003261104
- 2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
- F1750-0084
- Oprea1_001275
- 2-iodo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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- Inchi: 1S/C18H15IN4O3S/c1-12-10-11-20-18(21-12)23-27(25,26)14-8-6-13(7-9-14)22-17(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,22,24)(H,20,21,23)
- InChI Key: MKGOJCMUMRYEMI-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C(NC1C=CC(=CC=1)S(NC1N=CC=C(C)N=1)(=O)=O)=O
Computed Properties
- Exact Mass: 493.99096Da
- Monoisotopic Mass: 493.99096Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 604
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 109Ų
2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA65225-1mg |
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
333443-04-2 | 1mg |
$245.00 | 2024-04-20 | ||
| A2B Chem LLC | BA65225-5mg |
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
333443-04-2 | 5mg |
$272.00 | 2024-04-20 | ||
| A2B Chem LLC | BA65225-10mg |
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
333443-04-2 | 10mg |
$291.00 | 2024-04-20 | ||
| A2B Chem LLC | BA65225-25mg |
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
333443-04-2 | 25mg |
$360.00 | 2024-04-20 | ||
| A2B Chem LLC | BA65225-50mg |
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
333443-04-2 | 50mg |
$504.00 | 2024-04-20 | ||
| A2B Chem LLC | BA65225-100mg |
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
333443-04-2 | 100mg |
$697.00 | 2024-04-20 | ||
| Life Chemicals | F1750-0084-2μmol |
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
333443-04-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1750-0084-5μmol |
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
333443-04-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1750-0084-10μmol |
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
333443-04-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1750-0084-20μmol |
2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |
333443-04-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide
Introduction to 2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide (CAS No. 333443-04-2)
2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide, identified by the chemical formula CAS No. 333443-04-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound represents a fusion of aromatic, heterocyclic, and sulfonamide functional groups, making it a promising candidate for further exploration in drug discovery and therapeutic development. The structural complexity of this molecule, characterized by its iodo-substituted benzamide core and sulfamoylphenyl moiety linked to a 4-methylpyrimidin-2-yl group, positions it as a versatile scaffold for designing novel bioactive molecules.
The significance of 2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide lies in its potential applications across multiple domains of chemical biology. The presence of an iodine atom at the para position of the benzene ring enhances its reactivity, making it amenable to various cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These transformations are pivotal in constructing more complex molecular architectures, which can be tailored to target specific biological pathways. Additionally, the sulfamoyl group introduces a polar moiety that can modulate solubility and interactions with biological targets, while the pyrimidine ring contributes to hydrogen bonding capabilities, further enhancing binding affinity.
In recent years, there has been growing interest in developing small-molecule inhibitors that modulate enzyme activity and protein-protein interactions. The structural features of 2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide make it an attractive starting point for designing inhibitors targeting key enzymes involved in cancer metabolism and signal transduction. For instance, the sulfamoylphenyl group can interact with hydrophobic pockets or charged residues in enzymes, while the pyrimidine moiety can engage in hydrogen bonding with nucleobases or other functional groups. This dual interaction mechanism could lead to high selectivity and potency in inhibiting target enzymes.
Moreover, the iodo-substituted benzamide core of this compound provides a handle for further derivatization through transition-metal-catalyzed reactions. Such modifications can introduce new pharmacophores or optimize pharmacokinetic properties without altering the core bioactive scaffold. This flexibility is particularly valuable in drug development pipelines where iterative optimization is often required to achieve desired therapeutic efficacy and safety profiles. The ability to systematically modify this compound while retaining its inherent bioactivity opens up numerous possibilities for generating novel drug candidates.
Recent advancements in computational chemistry have also highlighted the potential of 2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide as a hit compound for virtual screening campaigns. High-throughput virtual screening (HTVS) combined with molecular docking simulations has enabled researchers to rapidly identify binders to target proteins of interest. The unique structural features of this compound, including its aromatic rings, heterocyclic system, and polar functional groups, make it well-suited for interacting with a wide range of biological targets. Such computational approaches have accelerated the discovery process by prioritizing compounds with high predicted binding affinities.
The sulfonamide moiety in 2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide is particularly noteworthy due to its prevalence as a pharmacophore in approved drugs and clinical candidates. Sulfonamides are known for their ability to modulate enzyme activity through covalent or non-covalent interactions with biological targets. For example, they can act as transition-state analogs or stabilize key intermediates in enzymatic reactions. The presence of this group in our compound suggests potential applications in developing inhibitors for enzymes such as carbonic anhydrase or dihydrofolate reductase (DHFR), which are implicated in various diseases including cancer and bacterial infections.
The pyrimidine ring present in this molecule is another critical feature that contributes to its bioactivity. Pyrimidine derivatives are widely recognized for their role as nucleobase analogs and have been successfully incorporated into nucleoside-based drugs used to treat viral infections and cancers. The 4-methylpyrimidin-2-yl substituent not only introduces additional hydrogen bonding potential but also influences electronic properties through hyperconjugation effects. These electronic modifications can fine-tune binding interactions with biological targets by altering charge distribution within the molecule.
In terms of synthetic accessibility, 2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide can be synthesized through multi-step organic transformations starting from commercially available precursors such as iodobenzene derivatives and 4-methylpyrimidine derivatives. Key synthetic steps may involve Suzuki-Miyaura cross-coupling reactions to construct the biaryl core followed by sulfonation and amidation reactions to introduce the sulfamoylphenyl group and benzamide moiety respectively. Advances in catalytic systems have made these transformations more efficient and scalable which bodes well for future industrial applications.
The potential therapeutic applications of this compound are vast given its structural versatility and known bioactivity patterns associated with its functional groups. Preliminary studies suggest that derivatives of 2-iodo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide may exhibit inhibitory activity against kinases involved in cancer cell proliferation or transcription factors regulating inflammation pathways such as NFκB or AP1 (Activator Protein 1). Additionally; due to its ability; interact; multiple; targets; simultaneously; makes; attractive; lead; candidate; polypharmacological; drug; development.
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